molecular formula C20H30N8O5 B1344587 Sar-Pro-Arg-pNA CAS No. 77695-30-8

Sar-Pro-Arg-pNA

Cat. No.: B1344587
CAS No.: 77695-30-8
M. Wt: 462.5 g/mol
InChI Key: JCWLDUJEFLRICN-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sar-Pro-Arg-p-nitroanilide is a chromogenic substrate used primarily to test the activity of α-thrombin. This compound is composed of a sequence of amino acids: sarcosine, proline, and arginine, linked to a p-nitroaniline group. The chromogenic nature of Sar-Pro-Arg-p-nitroanilide allows it to produce a color change upon cleavage by α-thrombin, making it useful in various biochemical assays .

Mechanism of Action

Target of Action

Sar-Pro-Arg-pNA is a chromogenic substrate primarily targeting α-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Besides its role in coagulation, thrombin also has diverse cellular effects and can influence processes such as inflammation and wound healing.

Mode of Action

The compound interacts with α-thrombin, serving as a substrate for this enzyme . The interaction between this compound and α-thrombin leads to the cleavage of the compound, which can be used to measure α-thrombin activity .

Result of Action

The cleavage of this compound by α-thrombin can be used to measure the activity of this enzyme . Therefore, the primary molecular effect of this compound’s action is the generation of a measurable signal that reflects α-thrombin activity. On a cellular level, this could influence processes such as coagulation and inflammation, which are known to be affected by thrombin activity.

Biochemical Analysis

Biochemical Properties

Sar-Pro-Arg-pNA plays a crucial role in biochemical reactions as a substrate for α-thrombin. When α-thrombin cleaves this compound, it releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. This interaction is essential for studying thrombin activity and its inhibition. This compound interacts specifically with α-thrombin, making it a valuable tool for assays that require precise measurement of thrombin activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for α-thrombin. In cellular assays, the cleavage of this compound by α-thrombin can be used to monitor thrombin activity, which is involved in processes such as blood coagulation and wound healing. The presence of this compound in these assays allows researchers to study the effects of thrombin on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-thrombin. Upon binding to the active site of α-thrombin, this compound is cleaved, resulting in the release of p-nitroaniline. This cleavage event is crucial for the chromogenic detection of thrombin activity. The interaction between this compound and α-thrombin is highly specific, allowing for accurate measurement of thrombin activity in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under recommended storage conditions, but its activity can diminish if not stored properly. Long-term studies have shown that this compound maintains its effectiveness in measuring thrombin activity over extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively measures thrombin activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity. It is crucial to determine the appropriate dosage to ensure accurate and safe use of this compound in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to thrombin activity. As a substrate for α-thrombin, this compound participates in the enzymatic reaction that leads to the production of p-nitroaniline. This reaction is a key step in the metabolic pathway of thrombin activity assays, providing insights into the enzyme’s function and regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with α-thrombin. The compound’s localization and accumulation are influenced by the presence of thrombin and other binding proteins. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with α-thrombin. The compound is directed to specific compartments where thrombin is active, allowing for precise measurement of enzyme activity. Post-translational modifications and targeting signals may also play a role in the localization of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sar-Pro-Arg-p-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acids sarcosine, proline, and arginine are sequentially coupled to the resin using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

    Attachment of p-nitroaniline: The p-nitroaniline group is then attached to the C-terminus of the peptide

Industrial Production Methods

Industrial production of Sar-Pro-Arg-p-nitroanilide follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Sar-Pro-Arg-p-nitroanilide primarily undergoes enzymatic cleavage reactions. The key reaction involves the hydrolysis of the peptide bond between arginine and p-nitroaniline by α-thrombin, resulting in the release of p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic cleavage of Sar-Pro-Arg-p-nitroanilide is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm .

Scientific Research Applications

Sar-Pro-Arg-p-nitroanilide has several applications in scientific research:

Comparison with Similar Compounds

Sar-Pro-Arg-p-nitroanilide is unique due to its specific peptide sequence and chromogenic properties. Similar compounds include:

These compounds share similar applications but differ in their peptide sequences and the specific proteases they target, highlighting the specificity and versatility of Sar-Pro-Arg-p-nitroanilide in thrombin activity assays.

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLDUJEFLRICN-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sar-Pro-Arg-pNA
Reactant of Route 2
Sar-Pro-Arg-pNA
Reactant of Route 3
Reactant of Route 3
Sar-Pro-Arg-pNA
Reactant of Route 4
Sar-Pro-Arg-pNA
Reactant of Route 5
Reactant of Route 5
Sar-Pro-Arg-pNA
Reactant of Route 6
Reactant of Route 6
Sar-Pro-Arg-pNA
Customer
Q & A

Q1: What is the role of Sar-Pro-Arg-pNA in studying protease activity?

A1: this compound (N-Succinyl-Ala-Ala-Pro-Arg p-nitroanilide) serves as a chromogenic substrate for various proteases. Its breakdown by these enzymes releases p-nitroaniline, a yellow-colored compound. The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the level of protease activity. This makes this compound a valuable tool for quantifying the activity of proteases like thrombin [, ].

Q2: How do mutations in Protease-Activated Receptors (PARs) affect their interaction with thrombin and this compound?

A2: Research indicates that specific amino acid residues within the thrombin cleavage site of PARs significantly influence their interaction with both thrombin and this compound. For instance, mutating the Leucine residue at the P4 position of PAR1 or the P5 position of PAR4 considerably impacts the kinetics of thrombin binding and cleavage []. Moreover, while wild-type and mutant PAR1 exodomains act as non-competitive inhibitors of thrombin's hydrolysis of this compound, PAR1-P40A exhibits a mixed type of inhibition, highlighting the importance of specific residues in these interactions [].

Q3: Can you elaborate on the applications of this compound in studying the relationship between coagulation and inflammation?

A3: this compound plays a crucial role in investigating the interplay between coagulation and inflammation. By quantifying thrombin generation through this compound hydrolysis, researchers can understand the extent of coagulation activation in inflammatory conditions like mastitis and metritis in dairy cows []. This understanding contributes to a broader comprehension of how these processes interact during infection and disease progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.